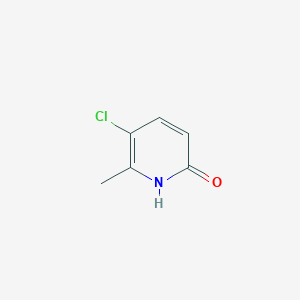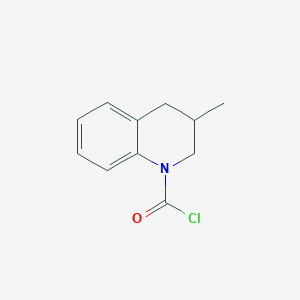
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDQCC and is a derivative of quinoline. MDQCC has a unique structure and possesses various properties that make it suitable for use in different scientific research applications.
作用机制
The mechanism of action of MDQCC is not fully understood. However, it is believed that MDQCC acts as an electrophilic reagent and reacts with nucleophiles to form products. The reaction of MDQCC with nucleophiles involves the formation of an intermediate, which then undergoes further reactions to form the final product.
生化和生理效应
MDQCC has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that MDQCC may have potential antitumor and antiviral activities. MDQCC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
实验室实验的优点和局限性
MDQCC has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the laboratory. MDQCC is also a versatile reagent and can be used for the synthesis of various organic compounds. However, MDQCC has some limitations. It is a toxic compound and should be handled with care. MDQCC is also relatively expensive, which may limit its use in some research applications.
未来方向
There are several future directions for the research on MDQCC. One of the significant directions is the development of new synthesis methods for MDQCC. This could involve the use of alternative reagents or reaction conditions to improve the yield of MDQCC synthesis. Another future direction is the investigation of the biochemical and physiological effects of MDQCC. This could involve the study of MDQCC's potential antitumor and antiviral activities. Additionally, the use of MDQCC in the synthesis of new natural products could be explored.
合成方法
The synthesis of MDQCC involves the reaction of 3-methyl-4-quinolone with thionyl chloride and phosphorus pentachloride. This reaction results in the formation of MDQCC as a yellow crystalline solid. The yield of this synthesis method is approximately 60%.
科学研究应用
MDQCC has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of MDQCC is in the field of organic synthesis. MDQCC is a useful reagent for the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. MDQCC has also been used in the synthesis of various natural products.
属性
CAS 编号 |
106969-89-5 |
|---|---|
产品名称 |
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC 名称 |
3-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(7-8)11(12)14/h2-5,8H,6-7H2,1H3 |
InChI 键 |
LYTOWMPQEVXEEB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
规范 SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
同义词 |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



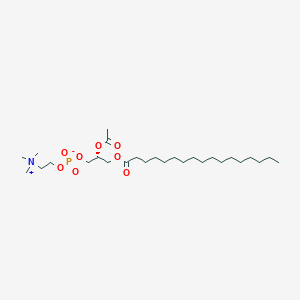
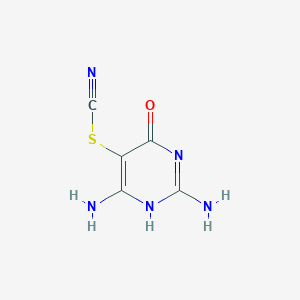
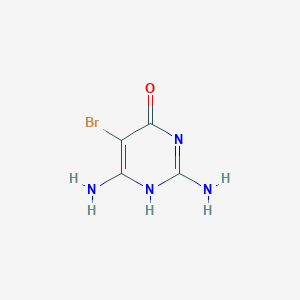
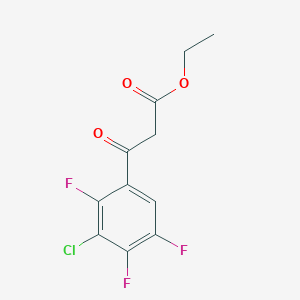
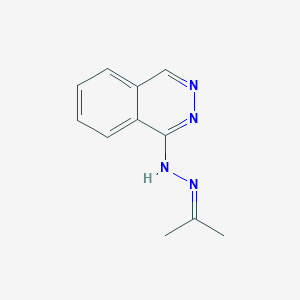
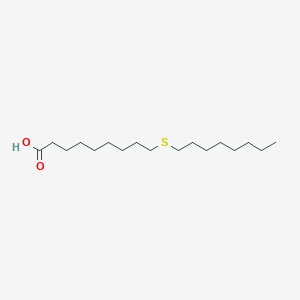

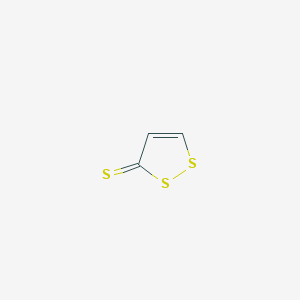




![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)
